2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol
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Overview
Description
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol is a complex organic compound that features an azide group, a methoxyphenyl group, and a diphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol typically involves multiple steps. One common route starts with the preparation of the intermediate 3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol, which is then subjected to azidation. The azidation step often involves the use of sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scale would apply, including optimization of reaction conditions, purification processes, and safety measures to handle azide compounds.
Chemical Reactions Analysis
Types of Reactions
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Triphenylphosphine (PPh₃) is often used in the Staudinger reaction to convert azides to amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azide group would yield an amine.
Scientific Research Applications
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The azide group allows for bioorthogonal chemistry applications, such as click chemistry, which is used for labeling biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol largely depends on the context in which it is used. In bioorthogonal chemistry, the azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in living systems .
Comparison with Similar Compounds
Similar Compounds
3-Azido-1-propanol: Another azide-containing compound used in similar bioorthogonal chemistry applications.
4-Methoxyphenyl azide: Used in photochemical reactions and as a precursor in organic synthesis.
Uniqueness
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both azide and methoxyphenyl groups provides versatility in synthetic and biological applications, distinguishing it from simpler azide compounds.
Biological Activity
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol, a compound with the molecular formula C23H23N3O3 and CAS number 918868-72-1, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, including the introduction of the azido group and the methoxyphenyl moiety. The detailed synthetic pathway is not fully covered in the available literature; however, similar compounds have been synthesized using standard organic chemistry techniques that involve nucleophilic substitutions and coupling reactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, particularly concerning its antimicrobial properties and potential as an anticancer agent.
Antimicrobial Activity
Research has indicated that derivatives of phenolic compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In particular, studies have demonstrated that modifications to the phenolic structure can enhance bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Carvacrol derivative | E. coli | 8.8 μM |
2-Azido derivative | S. aureus | 44 nM |
Phenolic analog | P. mirabilis | 180 nM |
Anticancer Potential
The compound's structural features suggest potential activity against cancer cells. Similar azido-containing compounds have been investigated for their ability to induce apoptosis in cancer cell lines by disrupting cellular processes and promoting oxidative stress . The azide functional group is known for its reactivity, which may contribute to cytotoxic effects on tumor cells.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses can be drawn from studies on related compounds:
- Membrane Disruption : The compound may interact with bacterial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activities of azido and phenolic derivatives:
- Antimicrobial Studies : A study focused on phenolic derivatives reported significant inhibition against E. coli biofilms when modified with azido groups, suggesting enhanced bioactivity due to structural changes .
- Anticancer Research : A related study demonstrated that azide-containing compounds could effectively induce apoptosis in breast cancer cell lines through ROS-mediated pathways .
Properties
CAS No. |
918868-72-1 |
---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-azido-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-1-ol |
InChI |
InChI=1S/C23H23N3O3/c1-28-22-14-12-20(13-15-22)23(18-8-4-2-5-9-18,19-10-6-3-7-11-19)29-17-21(16-27)25-26-24/h2-15,21,27H,16-17H2,1H3 |
InChI Key |
HUYPUGALWQRHSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)N=[N+]=[N-] |
Origin of Product |
United States |
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